3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
The compound “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic structure consisting of two fused six-membered aromatic rings . The specific structure of “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is not explicitly mentioned in the search results.Chemical Reactions Analysis
A metal-free, visible-light promoted intramolecular azole C−H bond amination for the rapid and efficient synthesis of pharmaceutical important 1,2,3-triazolo[1,5-a]quinazolin-5(4H)-ones has been developed .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water . The specific physical and chemical properties of “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” are not explicitly mentioned in the search results.Scientific Research Applications
- Comparison : Theoretical detonation properties confirmed their competitiveness with established energetic compounds like RDX or HMX .
Energetic Salts Synthesis
Quinazoline Derivatives
Enantiomer Studies
Safety and Hazards
Future Directions
The future directions of research on quinazoline derivatives include the development of new synthetic methods and the exploration of their pharmacological activities . The specific future directions for “3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” are not explicitly mentioned in the search results.
Mechanism of Action
Target of Action
The primary target of this compound is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through a bioisosteric modification of the triazolophthalazine ring system . This interaction effectively binds the compound to the active site of PCAF, inhibiting its function
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways involved in gene expression and regulation . The downstream effects of these changes can lead to alterations in cellular functions, potentially contributing to the compound’s anticancer activity .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with PCAF . By inhibiting PCAF, the compound may alter gene expression and regulation, potentially leading to anticancer effects . .
properties
IUPAC Name |
3-(azepane-1-carbonyl)-7-chloro-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S2/c18-10-5-6-12-11(9-10)15(22)19-14-13(25-17(24)21(12)14)16(23)20-7-3-1-2-4-8-20/h5-6,9H,1-4,7-8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONPGYBOUJHLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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